(1-methoxyprop-2-yn-1-yl)cyclopentane
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Overview
Description
(1-methoxyprop-2-yn-1-yl)cyclopentane is an organic compound with the molecular formula C9H14O It is characterized by a cyclopentane ring substituted with a 1-methoxyprop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methoxyprop-2-yn-1-yl)cyclopentane typically involves the alkylation of cyclopentane with a suitable propargyl derivative. One common method is the reaction of cyclopentylmagnesium bromide with propargyl bromide in the presence of a base, followed by methylation of the resulting propargylcyclopentane with methanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1-methoxyprop-2-yn-1-yl)cyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted cyclopentanes
Scientific Research Applications
(1-methoxyprop-2-yn-1-yl)cyclopentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-methoxyprop-2-yn-1-yl)cyclopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkyne group can participate in cycloaddition reactions, forming covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-methoxyprop-2-yn-1-yl)cyclohexane: Similar structure but with a cyclohexane ring.
(1-methoxyprop-2-yn-1-yl)benzene: Similar structure but with a benzene ring.
(1-methoxyprop-2-yn-1-yl)cyclobutane: Similar structure but with a cyclobutane ring.
Uniqueness
(1-methoxyprop-2-yn-1-yl)cyclopentane is unique due to its specific ring size and the presence of both an alkyne and a methoxy group
Properties
CAS No. |
2639449-43-5 |
---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
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